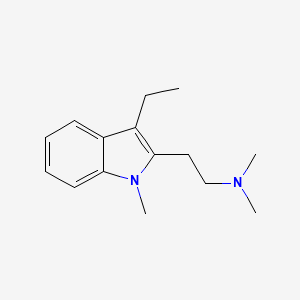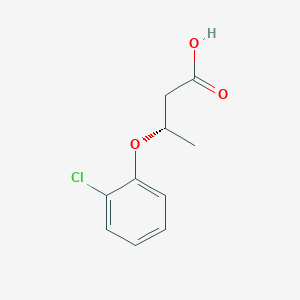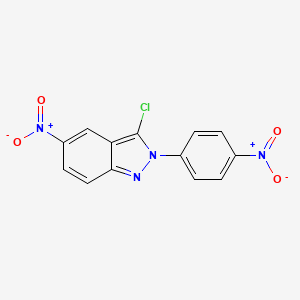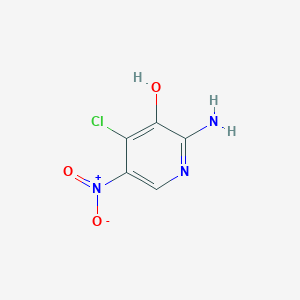
2-Amino-4-chloro-5-nitropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-nitropyridin-3-ol is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridine, characterized by the presence of amino, chloro, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-nitropyridin-3-ol typically involves the nitration of 2-Amino-4-chloropyridine, followed by hydrolysis. One common method includes dissolving 4-chloro-5-nitropyridine in an alkaline hydrolyzing agent in ethanol, heating the reaction mixture for 12-24 hours, and then cooling and dehydrating the mixture to obtain the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Conversion to 2-Amino-4-chloro-3,5-diaminopyridine.
Oxidation: Formation of pyridine N-oxides and other oxidized derivatives.
Scientific Research Applications
2-Amino-4-chloro-5-nitropyridin-3-ol is utilized in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Material Science: In the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-nitropyridin-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-3-nitropyridine: Similar structure but with the nitro group at a different position.
2-Amino-6-chloro-3-nitropyridine: Another isomer with the chloro and nitro groups at different positions.
2-Amino-4-methyl-3-nitropyridine: Contains a methyl group instead of a chloro group
Uniqueness
2-Amino-4-chloro-5-nitropyridin-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields, including medicinal chemistry and material science.
Properties
Molecular Formula |
C5H4ClN3O3 |
|---|---|
Molecular Weight |
189.56 g/mol |
IUPAC Name |
2-amino-4-chloro-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H4ClN3O3/c6-3-2(9(11)12)1-8-5(7)4(3)10/h1,10H,(H2,7,8) |
InChI Key |
PFTMUUZQLCQVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


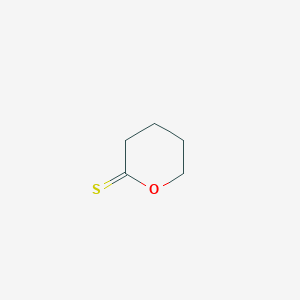
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
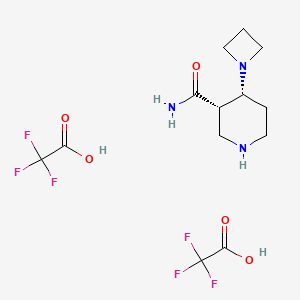
![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
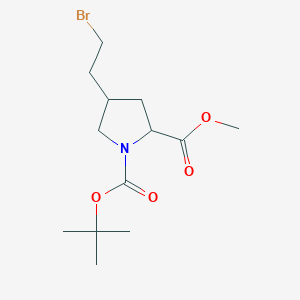
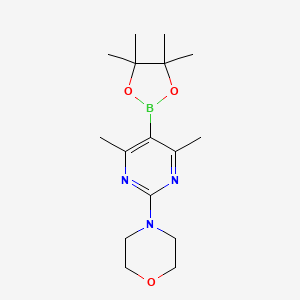
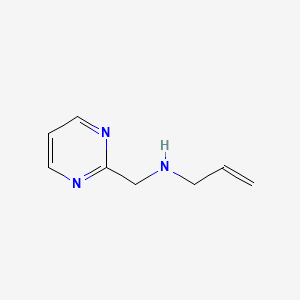
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
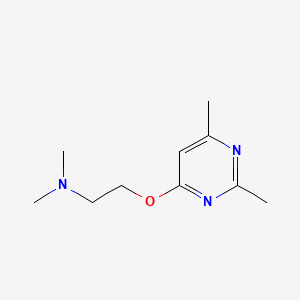
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)
